molecular formula C13H20N2O4S2 B11262082 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B11262082
M. Wt: 332.4 g/mol
InChI Key: IQJKOBIHPSGHOO-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties and potential use in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions[][3].

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt various physiological processes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHANESULFONAMIDE is unique due to its specific structure, which combines a tetrahydroquinoline core with sulfonamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O4S2/c1-3-9-21(18,19)15-8-4-5-11-10-12(6-7-13(11)15)14-20(2,16)17/h6-7,10,14H,3-5,8-9H2,1-2H3

InChI Key

IQJKOBIHPSGHOO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C

Origin of Product

United States

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